1-Ethyl-3-[1-(3-methoxypyridin-4-yl)ethyl]-1-methylurea
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Overview
Description
1-Ethyl-3-[1-(3-methoxypyridin-4-yl)ethyl]-1-methylurea is a synthetic organic compound with potential applications in various fields of scientific research. This compound features a pyridine ring substituted with a methoxy group, an ethyl group, and a urea moiety, making it a versatile molecule for chemical reactions and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethyl-3-[1-(3-methoxypyridin-4-yl)ethyl]-1-methylurea typically involves the reaction of 3-methoxypyridine with ethyl isocyanate and methylamine under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with the temperature maintained between 0°C and 25°C to ensure optimal yield and purity.
Industrial Production Methods
Industrial production of this compound may involve a continuous flow process where the reactants are fed into a reactor at a controlled rate. The reaction mixture is then subjected to purification steps such as distillation or chromatography to isolate the desired product. The use of automated systems and real-time monitoring ensures consistent quality and efficiency in large-scale production.
Chemical Reactions Analysis
Types of Reactions
1-Ethyl-3-[1-(3-methoxypyridin-4-yl)ethyl]-1-methylurea undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The pyridine ring can be reduced to a piperidine ring under hydrogenation conditions.
Substitution: The ethyl group can be substituted with other alkyl or aryl groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.
Substitution: Alkyl halides (R-X) in the presence of a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of 1-Ethyl-3-[1-(3-hydroxypyridin-4-yl)ethyl]-1-methylurea.
Reduction: Formation of 1-Ethyl-3-[1-(3-methoxypiperidin-4-yl)ethyl]-1-methylurea.
Substitution: Formation of various alkyl or aryl derivatives depending on the substituent used.
Scientific Research Applications
1-Ethyl-3-[1-(3-methoxypyridin-4-yl)ethyl]-1-methylurea has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Ethyl-3-[1-(3-methoxypyridin-4-yl)ethyl]-1-methylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-Ethyl-3-[1-(3-methoxypyridin-4-yl)ethyl]-1-methylimidazole
- 1-Ethyl-3-[1-(3-methoxypyridin-4-yl)ethyl]-1-methylpiperidine
- 1-Ethyl-3-[1-(3-methoxypyridin-4-yl)ethyl]-1-methylthiourea
Uniqueness
1-Ethyl-3-[1-(3-methoxypyridin-4-yl)ethyl]-1-methylurea is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its methoxy-substituted pyridine ring and urea moiety make it a valuable compound for various synthetic and research applications, distinguishing it from other similar compounds.
Properties
IUPAC Name |
1-ethyl-3-[1-(3-methoxypyridin-4-yl)ethyl]-1-methylurea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O2/c1-5-15(3)12(16)14-9(2)10-6-7-13-8-11(10)17-4/h6-9H,5H2,1-4H3,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMABKVKNGBEGTM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C)C(=O)NC(C)C1=C(C=NC=C1)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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